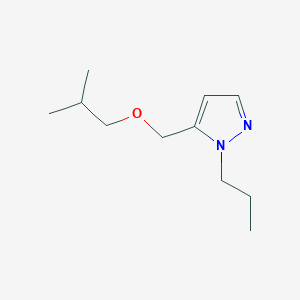

5-(isobutoxymethyl)-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2-methylpropoxymethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-4-7-13-11(5-6-12-13)9-14-8-10(2)3/h5-6,10H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRQPEPXNXKLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)COCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, reacting hydrazine hydrate with acetylacetone under reflux conditions can yield the pyrazole core.

Introduction of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced via an alkylation reaction. This involves reacting the pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate.

Addition of the Propyl Group: The propyl group can be added through a similar alkylation process, using propyl bromide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the substituent groups, potentially converting ketones to alcohols or reducing double bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Bases for Substitution: Potassium carbonate (K₂CO₃), sodium hydride (NaH).

Major Products

Oxidation: Formation of isobutoxyacetic acid or isobutoxyacetaldehyde.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety, including 5-(isobutoxymethyl)-1-propyl-1H-pyrazole, has been extensively studied for its diverse biological activities. Pyrazoles are known to exhibit a range of pharmacological effects, making them valuable scaffolds in drug development.

Biological Activities

- Anti-inflammatory Properties : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways .

- Analgesic Effects : Some pyrazole derivatives have been developed as analgesics. The structure of this compound may contribute to its potential as a pain-relief agent, comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

- Antimicrobial Activity : Research indicates that pyrazoles possess antibacterial and antifungal properties. Studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compound | Effectiveness (IC50) | Reference |

|---|---|---|---|

| Anti-inflammatory | This compound | TBD | |

| Analgesic | Phenylbutazone | 10 µM | |

| Antimicrobial | Pyrazole derivative | 25 µg/mL |

Agricultural Applications

The compound's unique structure also makes it suitable for agricultural applications, particularly in the development of agrochemicals.

Agrochemical Development

Research has indicated that pyrazole derivatives can act as effective herbicides and fungicides. The introduction of the isobutoxymethyl group may enhance the compound's efficacy against specific pests and pathogens. Studies are ongoing to evaluate its performance in field trials against common agricultural diseases.

Material Science Applications

In addition to its medicinal and agricultural uses, this compound has potential applications in material science.

Polymer Chemistry

Pyrazole compounds are being explored as additives in polymer formulations due to their thermal stability and ability to modify physical properties. The incorporation of such compounds can enhance the mechanical strength and thermal resistance of polymers used in various industrial applications.

Case Study 1: Anti-inflammatory Activity Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, suggesting strong anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of pyrazole derivatives against pathogenic bacteria. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents in combating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The isobutoxymethyl and propyl groups could influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Calculated based on molecular formula.

Key Observations:

- Steric and Electronic Effects : The isobutoxymethyl group in the target compound increases steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may reduce intermolecular interactions, as seen in benzotriazole derivatives where bulky substituents like fenchyloxymethyl (3e) alter crystal packing .

- Acidity : The pKa of 1-propyl-1H-pyrazole (1935.9 in THF) suggests moderate CH acidity. Introducing an electron-withdrawing group (e.g., sulfonyl chloride in ) would increase acidity, while electron-donating groups (e.g., isobutoxymethyl) may slightly decrease it.

- Reactivity : Bromine or sulfonyl chloride substituents (e.g., in and ) enhance electrophilicity, enabling cross-coupling or nucleophilic substitution reactions—unlike the target compound, which lacks such reactive sites.

Physical and Crystallographic Properties

- Crystal Packing : In benzotriazole derivatives (e.g., 3b), the isobutoxymethyl group participates in C–H∙∙∙N and C–H∙∙∙O hydrogen bonds, forming 3D networks . Pyrazole derivatives with linear alkyl chains (e.g., 1-propyl) may exhibit less directional packing due to reduced polarity.

- Boiling Points : Compounds with branched alkoxy groups (e.g., 3g in : 141–142°C at 1 Torr) have lower boiling points than linear analogues due to decreased surface area .

Q & A

Q. What are the optimal synthetic routes for 5-(isobutoxymethyl)-1-propyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation followed by cyclization. Key parameters include solvent selection (e.g., ethanol or DMF), catalyst choice (e.g., acid/base catalysts like HCl or KOH), and temperature control (60–80°C). Optimization can be achieved via fractional factorial design to assess interactions between variables. Purity is enhanced using recrystallization or column chromatography. Yield improvements (60–85%) are reported with microwave-assisted synthesis, reducing reaction time . Precursor availability (e.g., isobutoxymethyl ketones) must be considered, as outlined in pyrazole synthesis protocols .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Assign signals for the pyrazole ring (δ 6.2–7.8 ppm) and isobutoxymethyl/propyl chains (δ 0.9–1.5 ppm for methyl groups).

- FTIR : Identify C=N stretching (~1600 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous pyrazole derivatives .

Q. What strategies ensure the solubility and stability of this compound in experimental settings?

- Methodological Answer :

- Solubility : Use Hansen solubility parameters to select solvents (e.g., DMSO, THF). Co-solvents like PEG-400 enhance aqueous solubility.

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. TGA/DSC analysis identifies decomposition thresholds (~200°C). Store under inert atmosphere (N₂) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Software : Use Autodock Vina or GROMACS for docking simulations.

- Protocol : Prepare the ligand (optimize geometry via DFT) and receptor (PDB ID: e.g., COX-2 or CYP450). Validate with known inhibitors.

- Analysis : Calculate binding energies (ΔG) and hydrogen-bonding interactions. Cross-validate with SPR or ITC assays .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace the isobutoxymethyl group with fluorinated or bulky alkyl chains to assess steric/electronic effects.

- Bioassays : Test against target enzymes (e.g., kinase inhibition assays). Correlate IC₅₀ values with substituent hydrophobicity (logP) via QSAR models.

- Case Study : Analogous pyrazoles showed improved anti-inflammatory activity with electron-withdrawing groups at the 3-position .

Q. How should researchers resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Replicate studies : Ensure consistent assay conditions (pH, temperature).

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays.

- Statistical tools : Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Meta-analysis of published data helps contextualize discrepancies .

Q. What separation techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane).

- Membrane filtration : Tangential flow filtration (TFF) for large-scale purification. Monitor purity via LC-MS .

Q. How can hybrid analogs of this compound be designed to enhance bioactivity?

- Methodological Answer :

- Scaffold hybridization : Fuse with bioactive moieties (e.g., benzodioxole from ) via click chemistry.

- In silico screening : Prioritize hybrids with favorable ADMET profiles (SwissADME). Validate via in vitro cytotoxicity assays .

Q. What green chemistry approaches reduce environmental impact during synthesis?

- Methodological Answer :

- Solvent-free synthesis : Use ball milling or ultrasonic irradiation.

- Catalysts : Employ recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂).

- Metrics : Calculate E-factor; aim for <5 via waste minimization strategies .

Q. How do computational models (DFT, MD) elucidate the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.